

GNE-495: A Comparative Analysis of a Potent and Selective MAP4K4 Inhibitor

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Compound of Interest

Compound Name: **GNE-495**

Cat. No.: **B607687**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase panel screening results for **GNE-495**, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4). The information is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential applications of this compound. While complete kinase scan data for **GNE-495** and its comparators is not publicly available in comprehensive tabular format, this guide compiles available data on its primary target potency and key off-target activities, alongside relevant competitor information.

Introduction to GNE-495

GNE-495 is a small molecule inhibitor targeting MAP4K4, a member of the Ste20-like kinase family. MAP4K4 is implicated in various cellular processes, including inflammation, cell migration, and angiogenesis. Its role in disease has made it an attractive target for therapeutic intervention. **GNE-495** was developed as a potent and selective tool to probe MAP4K4 function and for potential therapeutic development.

Comparative Kinase Inhibition Profile

The following table summarizes the available inhibitory activity of **GNE-495** against its primary target, MAP4K4, and compares it with other known kinase inhibitors, PF-06260933 (another MAP4K4 inhibitor) and GDC-0879 (a B-Raf inhibitor). It is important to note that a

comprehensive head-to-head kinase scan is not available in the public domain. The data presented is compiled from various sources.

Compound	Primary Target	IC50 (nM)	Key Off-Targets and Notes
GNE-495	MAP4K4	3.7	Described as highly selective. Full kinase scan data is not publicly available.
PF-06260933	MAP4K4	3.7[1][2]	Also a potent MAP4K4 inhibitor, often used as a comparator. Full kinase scan data is not publicly available.
GDC-0879	B-Raf (V600E)	0.13[3][4]	Highly selective for B-Raf. At 1 μ M, it showed >90% inhibition against RAF kinases and >50% against CSNK1D in a panel of 140 kinases. [5]

Experimental Protocols

The inhibitory activity of kinase inhibitors is typically determined using in vitro kinase assays. A common and robust method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Representative Radiometric Kinase Assay (Filter-Binding) Protocol:

- Reaction Setup: A reaction mixture is prepared containing the kinase of interest (e.g., MAP4K4), a specific peptide or protein substrate, and the test compound (e.g., **GNE-495**) at

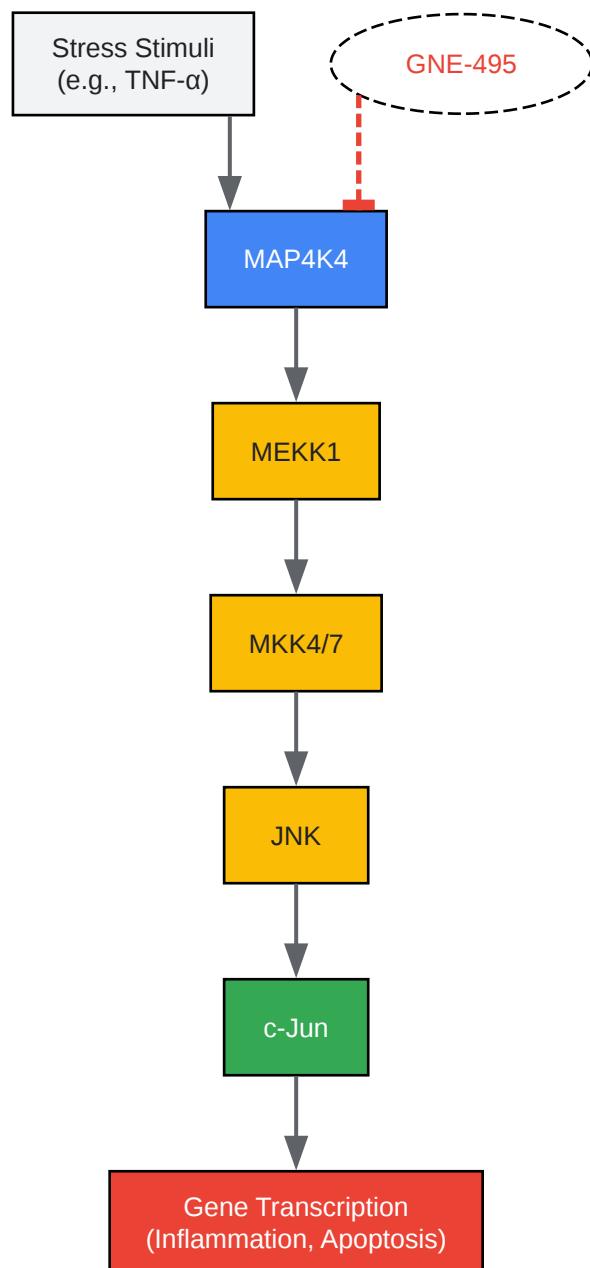
various concentrations in a suitable kinase buffer.

- Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ -³²P]ATP or [γ -³³P]ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.
- Separation: The reaction mixture is spotted onto a phosphocellulose filter membrane (e.g., P81 paper).[6] The filter specifically binds the phosphorylated substrate, while the unreacted radiolabeled ATP is washed away.
- Washing: The filter is washed multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.[6]
- Detection: The amount of radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager. [6]
- Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-treated) reaction. IC₅₀ values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MAP4K4 Signaling Pathway

MAP4K4 is an upstream kinase involved in the c-Jun N-terminal kinase (JNK) signaling cascade, which plays a role in cellular responses to stress, inflammation, and apoptosis.[7][8][9]

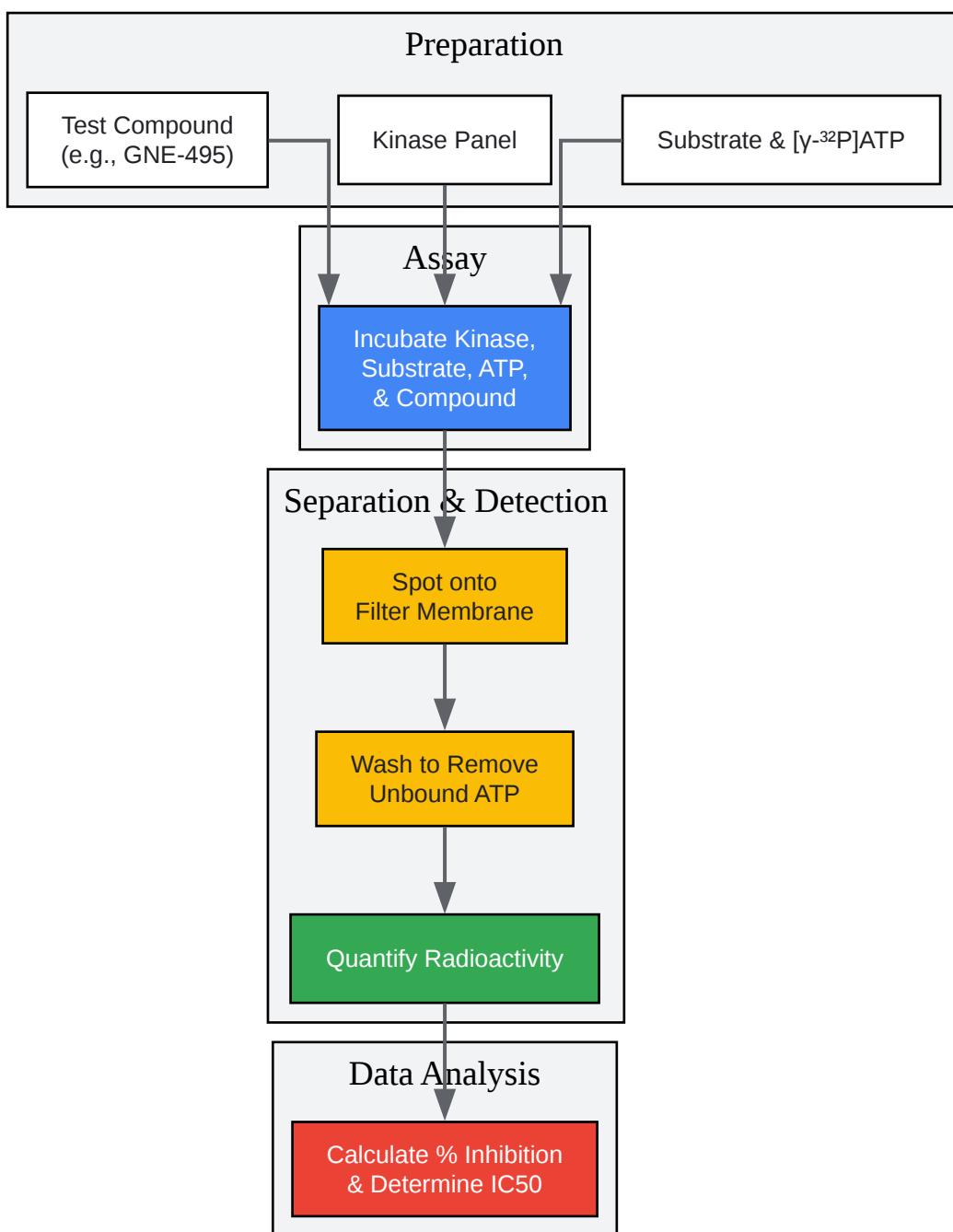


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Caption: Simplified MAP4K4 signaling pathway leading to JNK activation.

Experimental Workflow for Kinase Panel Screening

The following diagram illustrates a typical workflow for screening a compound against a panel of kinases using a radiometric filter-binding assay.

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Caption: Workflow of a radiometric kinase panel screening assay.

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